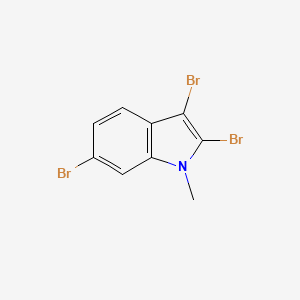
2,3,6-Tribromo-1-methyl-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Tribromo-1-methyl-indole is a brominated derivative of indole, a heterocyclic aromatic organic compound Indoles are significant in various biological processes and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Tribromo-1-methyl-indole typically involves the bromination of 1-methyl-indole. One common method is the sequential bromination of 1-methyl-indole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2, 3, and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Tribromo-1-methyl-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution, particularly at the 3-position.
Nucleophilic Addition: The presence of electron-withdrawing bromine atoms can facilitate nucleophilic addition reactions at the indole ring.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine), acids (e.g., sulfuric acid), and alkylating agents.
Nucleophilic Addition: Reagents such as organolithium compounds and Grignard reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various halogenated indoles, while nucleophilic addition can produce substituted indoles with different functional groups.
Scientific Research Applications
2,3,6-Tribromo-1-methyl-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s brominated structure makes it a useful probe in studying biological processes involving halogenated indoles.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3,6-Tribromo-1-methyl-indole involves its interaction with various molecular targets and pathways. The bromine atoms can enhance the compound’s binding affinity to specific proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-1-methyl-indole
- 2,3,5,6-Tetrabromo-1-methyl-indole
- 2,3-Diiodo-1-methyl-indole
Comparison
2,3,6-Tribromo-1-methyl-indole is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and biological activity. Compared to 2,3-Dibromo-1-methyl-indole, the additional bromine atom at the 6-position can enhance its electrophilic properties. In contrast, 2,3,5,6-Tetrabromo-1-methyl-indole has an even higher degree of bromination, which can further alter its chemical and biological characteristics .
Properties
CAS No. |
70063-24-0 |
|---|---|
Molecular Formula |
C9H6Br3N |
Molecular Weight |
367.86 g/mol |
IUPAC Name |
2,3,6-tribromo-1-methylindole |
InChI |
InChI=1S/C9H6Br3N/c1-13-7-4-5(10)2-3-6(7)8(11)9(13)12/h2-4H,1H3 |
InChI Key |
VNXWBQUYRZQEEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



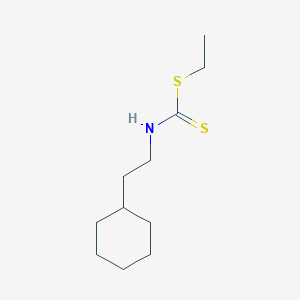





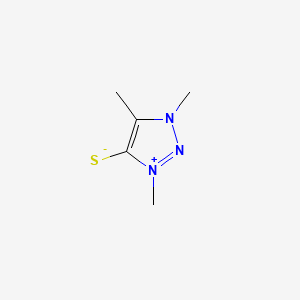
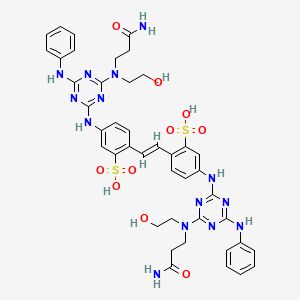
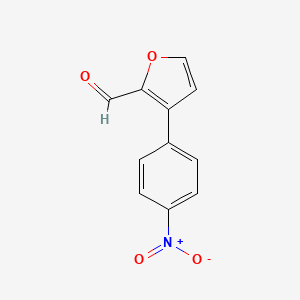
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
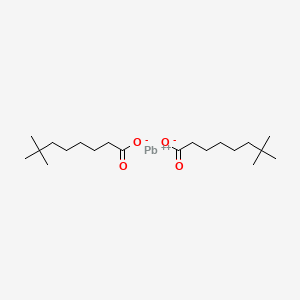
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)

